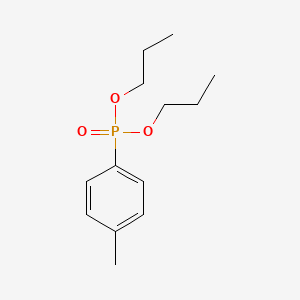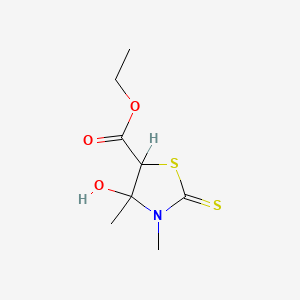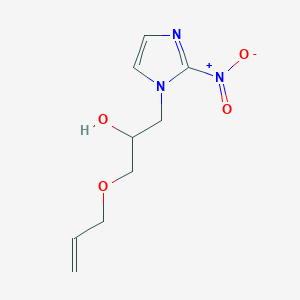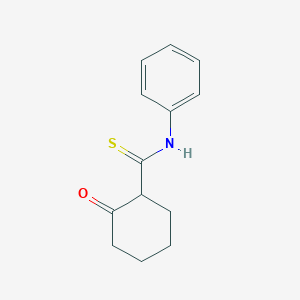
3,4-Bis(tert-butylamino)cyclobut-3-ene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(tert-butylamino)cyclobut-3-ene-1,2-dione: is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound features a cyclobutene ring with two tert-butylamino groups attached at the 3 and 4 positions, and two carbonyl groups at the 1 and 2 positions. Its molecular formula is C12H20N2O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(tert-butylamino)cyclobut-3-ene-1,2-dione typically involves the reaction of cyclobutene-1,2-dione with tert-butylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
Cyclobutene-1,2-dione+2tert-butylamine→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Bis(tert-butylamino)cyclobut-3-ene-1,2-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The tert-butylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclobutene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,4-Bis(tert-butylamino)cyclobut-3-ene-1,2-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,4-Bis(tert-butylamino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications.
Comparación Con Compuestos Similares
3,4-Dianilinocyclobut-3-ene-1,2-dione: This compound has phenylamino groups instead of tert-butylamino groups.
3,4-Bis(benzylamino)cyclobut-3-ene-1,2-dione: This compound features benzylamino groups.
Uniqueness: 3,4-Bis(tert-butylamino)cyclobut-3-ene-1,2-dione is unique due to the presence of tert-butylamino groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Propiedades
Número CAS |
21647-16-5 |
|---|---|
Fórmula molecular |
C12H20N2O2 |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
3,4-bis(tert-butylamino)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C12H20N2O2/c1-11(2,3)13-7-8(10(16)9(7)15)14-12(4,5)6/h13-14H,1-6H3 |
Clave InChI |
ITNLSWLRFRBZTB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC1=C(C(=O)C1=O)NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







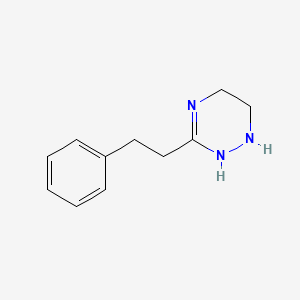
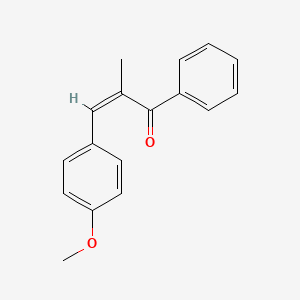
![1-Naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]-](/img/structure/B14709621.png)
